2-Methyl-5-(methylthio)pyrimidin-4-ol
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Overview
Description
2-Methyl-5-(methylthio)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H8N2OS It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylthio)pyrimidin-4-ol typically involves the reaction of 2-methylthiouracil with dimethyl carbonate. This reaction proceeds under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylthio)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(methylthio)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylthio)pyrimidin-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The compound’s effects may be mediated through its ability to modulate the activity of these targets, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiouracil: A closely related compound with similar chemical properties.
4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Another derivative of pyrimidine with a chloro substituent.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with similar structural features
Uniqueness
2-Methyl-5-(methylthio)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and hydroxyl group at positions 5 and 4, respectively, make it a versatile intermediate for further chemical modifications and applications in various fields .
Properties
CAS No. |
66699-20-5 |
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Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-methyl-5-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2OS/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9) |
InChI Key |
UBLLXSPLKOQPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)SC |
Origin of Product |
United States |
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